Glomeratose A
Overview
Description
Glomeratose A is a naturally occurring compound isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glomeratose A is primarily extracted from Polygala tenuifolia. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to achieve high purity .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Glomeratose A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Glomeratose A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying lactate dehydrogenase inhibition and other enzymatic processes.
Biology: Its role as a lactate dehydrogenase inhibitor makes it valuable in metabolic studies and cancer research.
Medicine: Potential therapeutic applications include cancer treatment, where lactate dehydrogenase inhibition can disrupt cancer cell metabolism.
Industry: It is used in the development of biochemical assays and as a reference compound in quality control
Mechanism of Action
Glomeratose A exerts its effects primarily by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis. By inhibiting this enzyme, this compound disrupts the metabolic pathways of cells, particularly cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Uniqueness: Glomeratose A stands out due to its specific inhibition of lactate dehydrogenase and its unique structural features, which contribute to its potent biological activity. Its high purity and well-documented effects make it a preferred choice for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNJDATPYXLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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